molecular formula C15H10ClN3O2 B14798560 4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline

4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline

Cat. No.: B14798560
M. Wt: 299.71 g/mol
InChI Key: JSEOOEFPSMVYON-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine is a chemical compound with the molecular formula C15H10ClN3O2 It is known for its unique structure, which combines a chloro-nitrophenyl group with an indole moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1H-indole-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)(1H-indol-2-ylmethylene)amine
  • (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethyl)amine
  • (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylidene)amine

Uniqueness

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine stands out due to its specific combination of functional groups, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C15H10ClN3O2/c16-13-6-5-11(7-15(13)19(20)21)17-8-10-9-18-14-4-2-1-3-12(10)14/h1-9,18H

InChI Key

JSEOOEFPSMVYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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